

4',5'-Dehydroisopsoralidin chemical structure and properties

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Compound of Interest

Compound Name: 4',5'-Dehydroisopsoralidin

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An In-depth Technical Guide to 4',5'-Dehydroisopsoralidin For Researchers, Scientists, and Drug Development Professionals

Abstract

4',5'-Dehydroisopsoralidin is a naturally occurring coumestan, a class of heterocyclic compounds, primarily isolated from the seeds of *Psoralea corylifolia* (Fabaceae). This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays and a visualization of its primary signaling pathway are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

4',5'-Dehydroisopsoralidin is structurally characterized by a tetracyclic ring system. It is a derivative of isopsoralidin, featuring an additional double bond in the furan ring.

Chemical Identifiers

- IUPAC Name: 2,8-di(furan-3-yl)-6H-benzofuro[3,2-c]benzopyran-6-one
- Molecular Formula: C₂₀H₁₄O₄
- SMILES: C1=CC=C2C(=C1)C(=O)OC3=C2C4=C(O3)C=CC(=C4)C5=COC=C5

- InChI: InChI=1S/C20H14O4/c21-20-16-11-15(12-6-8-22-10-12)7-9-13(16)24-19-14-5-4-18(23-14)17(19)20

The core physicochemical properties of 4',5'-Dehydroisopsoralidin are summarized in the table below.

Property	Value	Source
Molecular Weight	334.33 g/mol	
Molecular Formula	C ₂₀ H ₁₄ O ₄	
Melting Point	283 - 285 °C	
Appearance	White powder	
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	

Biological Activity and Mechanism of Action

4',5'-Dehydroisopsoralidin has demonstrated significant potential as a therapeutic agent, primarily exhibiting potent anti-inflammatory and anti-cancer activities.

Anti-inflammatory Activity

The compound has been shown to be a powerful inhibitor of inflammatory responses in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). Its key anti-inflammatory effects include:

- Inhibition of Nitric Oxide (NO) Production:** It significantly suppresses the production of NO, a key inflammatory mediator.
- Reduction of Pro-inflammatory Cytokines:** It markedly decreases the secretion of tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6).
- Suppression of Prostaglandin E2 (PGE₂):** It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced PGE₂ levels.

Mechanism: Modulation of MAPK and NF- κ B Signaling

The anti-inflammatory effects of 4',5'-Dehydroisopsoralidin are primarily mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) signaling pathways.

- **MAPK Pathway:** The compound inhibits the LPS-induced phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).
- **NF- κ B Pathway:** By suppressing the MAPK pathway, it prevents the phosphorylation and degradation of the inhibitor of κ B α (I κ B α). This action blocks the nuclear translocation of the p65 subunit of NF- κ B, a critical transcription factor for pro-inflammatory genes like iNOS, COX-2, TNF- α , and IL-6.



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